![molecular formula C9H16N2O2 B3055614 5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione CAS No. 65826-55-3](/img/structure/B3055614.png)
5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione
Overview
Description
5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 65826-55-3 . It has a molecular weight of 184.24 and its IUPAC name is 5-isopentyl-5-methyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The molecular structure of 5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione contains a total of 29 bonds; 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .Physical And Chemical Properties Analysis
5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione is a powder that is stored at room temperature .Scientific Research Applications
Anticancer Agents
5-Imidazolinone derivatives, including “5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione”, have been explored for their potential as effective anticancer agents . These compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors .
Antibacterial and Anti-Fungal Activities
These derivatives have also shown antibacterial and anti-fungal activities . This makes them valuable in the development of new antibiotics and antifungal drugs .
Anti-Inflammatory and Analgesic Activity
5-Imidazolinone derivatives have demonstrated anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of conditions involving inflammation and pain .
Anti-Diabetic Activity
These compounds have shown anti-diabetic properties . This indicates their potential use in the management and treatment of diabetes .
Dual-Targeting Tankyrase 1 and 2
The compound “5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione” has been studied for its dual-inhibitory mechanism on Tankyrase 1 and 2 . Tankyrases are known for their multi-functioning capabilities and play an essential role in the Wnt β-catenin pathway and various other cellular processes . This dual inhibitory mechanism could aid in the design of novel dual inhibitors of TNKS-1 and 2 with improved therapeutic properties .
Antinociceptive Effect
Treatment of mice with a similar compound, 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione, caused a significant decrease in writhing numbers after administration . This indicates an antinociceptive effect, suggesting potential applications in pain management .
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play essential roles in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
The compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of the dual binding mechanism . These residues have high per-residue energy contributions and consistent high-affinity interactions .
Biochemical Pathways
The inhibition of TNKS-1 and TNKS-2 by 5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione affects the Wnt β-catenin pathway . This pathway is responsible for various cellular processes, making TNKS-1 and TNKS-2 suitable targets, especially in cancer .
Pharmacokinetics
The binding free energy of the compound towards tnks-1 and tnks-2 indicates favorable binding .
Result of Action
The result of the compound’s action is the inhibition of TNKS-1 and TNKS-2, which can potentially disrupt the Wnt β-catenin pathway and other cellular processes . This disruption could have therapeutic implications, particularly in the treatment of cancer .
properties
IUPAC Name |
5-methyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)4-5-9(3)7(12)10-8(13)11-9/h6H,4-5H2,1-3H3,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAOECLJIPVXRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(C(=O)NC(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396842 | |
Record name | 5-methyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |
CAS RN |
65826-55-3 | |
Record name | 5-methyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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